molecular formula C17H20FN5O2 B2513941 2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396859-74-7

2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2513941
CAS No.: 1396859-74-7
M. Wt: 345.378
InChI Key: CATLDVAOJGQNFD-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group and a piperazinyl-pyrimidinyl moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, including the formation of the fluorophenoxy and piperazinyl-pyrimidinyl intermediates. Common reagents used in these reactions include phosphorus oxychloride, ethyl pyruvate, and trifluoroacetic anhydride . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and trifluoroacetic anhydride . Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it has been studied as a potential inhibitor of the WEE1 kinase, which plays a role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is unique due to its specific fluorophenoxy group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable molecule for further research and development.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-22-6-8-23(9-7-22)16-10-15(19-12-20-16)21-17(24)11-25-14-5-3-2-4-13(14)18/h2-5,10,12H,6-9,11H2,1H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATLDVAOJGQNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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